2,6-Bis(2-phenylethenyl)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
64530-87-6 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,6-bis(2-phenylethenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C23H17NO/c1-3-7-18(8-4-1)11-12-20-13-15-21-22(17-20)25-23(24-21)16-14-19-9-5-2-6-10-19/h1-17H |
InChI Key |
HKZUVLHTNMSHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N=C(O3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,6 Bis 2 Phenylethenyl 1,3 Benzoxazole
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific Electrospray Ionization Mass Spectrometry (ESI-MS) data, including fragmentation patterns and mass-to-charge ratios for protonated or adducted molecular ions of 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole, are not documented in the available literature. This technique would typically be used to confirm the molecular weight and provide structural information through induced fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of this compound and thus confirm its elemental composition with high accuracy, could not be found.
Electronic Absorption and Emission Spectroscopy for Optical Characteristics Analysis
Detailed studies on the optical characteristics of this compound are not present in the surveyed scientific papers.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Specific data regarding the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients in various solvents, are not available. Such data would be crucial for understanding its electronic transitions.
Fluorescence Spectroscopy (Emission and Excitation Spectra)
Information on the fluorescence properties of this compound, such as its emission and excitation spectra, quantum yield, and fluorescence lifetime, is not available in the reviewed literature. These properties are fundamental to assessing its potential as a fluorophore.
X-ray Crystallography for Solid-State Structural Determination
A crystallographic study of this compound has not been reported. Consequently, crucial data regarding its solid-state molecular structure, such as crystal system, space group, unit cell dimensions, and atomic coordinates, are unknown.
Computational and Theoretical Investigations of 2,6 Bis 2 Phenylethenyl 1,3 Benzoxazole and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are instrumental in characterizing the electronic landscapes of both ground and excited states.
Theoretical geometric parameters are crucial for understanding the molecule's stability and reactivity. For instance, in a study of a substituted benzoxazole (B165842), DFT was used to calculate bond lengths and angles, which were then correlated with experimental data to validate the computational model. researchgate.net Such validated models can then be used to reliably predict the properties of novel, unsynthesized analogues.
Table 1: Representative Calculated Ground State Properties for a Benzoxazole Analogue
| Parameter | Computational Method | Calculated Value |
|---|---|---|
| Bond Length (C-O in oxazole (B20620) ring) | DFT/B3LYP | ~1.37 Å |
| Bond Length (C=N in oxazole ring) | DFT/B3LYP | ~1.31 Å |
| Dihedral Angle (Benzoxazole-Phenyl) | DFT/B3LYP | ~10.8° |
Note: Data is representative of typical benzoxazole derivatives as specific data for 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole is not available.
While DFT is excellent for ground states, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating electronic excited states. TDDFT calculations are used to predict the energies and oscillator strengths of vertical electronic transitions, which correspond to UV-visible absorption spectra. researchgate.net For complex dyes like this compound, TDDFT can elucidate the nature of the electronic transitions, for instance, identifying them as π→π* transitions localized on the conjugated system.
Studies on related compounds like 2-(2'-hydroxyphenyl)benzoxazole have successfully used TDDFT to interpret their absorption and fluorescence spectra, demonstrating good agreement with experimental measurements. researchgate.net These calculations are essential for designing molecules with specific optical properties, such as desired absorption and emission wavelengths for use in fluorescent probes or organic light-emitting diodes (OLEDs).
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com
For conjugated systems like this compound, the HOMO is typically distributed along the π-conjugated backbone, while the LUMO is similarly delocalized. A smaller HOMO-LUMO gap generally implies that the molecule can be excited with lower energy (longer wavelength) light and is typically more reactive. irjweb.comresearchgate.net DFT calculations are routinely used to compute the energies of these orbitals. dergipark.org.trnih.gov In various benzoxazole derivatives, the HOMO-LUMO gap has been computationally shown to be a key factor in determining their electronic and photophysical behavior. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for Benzoxazole Analogues
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level |
|---|---|---|---|---|
| 5-Benzoxazolecarboxylic acid | -6.91 | -2.20 | 4.71 | DFT/B3LYP/6-311++G(d,p) dergipark.org.tr |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine* | -6.30 | -1.81 | 4.49 | DFT/B3LYP/6–311++G(d,p) irjweb.com |
| Substituted Sulfonylamido Benzoxazole | -6.75 | -2.12 | 4.63 | DFT/B3LYP/6-311G(d,p) nih.gov |
Note: This table presents data for benzoxazole and benzimidazole (B57391) analogues to illustrate typical FMO energy values. The benzimidazole system is structurally similar to benzoxazole.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. While quantum calculations are often limited to static structures, MD simulations can model the movements of atoms and molecules over time by solving Newton's equations of motion.
For flexible molecules like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. In the context of benzoxazole derivatives being investigated as, for example, anticancer agents, MD simulations are used to model the interaction and stability of the molecule within the binding pocket of a target protein. researchgate.netnih.gov Similarly, simulations of structurally related stiff-stilbene ligands with DNA have been used to predict binding mechanisms and ligand-induced structural changes. rsc.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-stacking, that stabilize the complex, providing crucial information for drug design. nih.gov
Mechanistic Modeling of Synthetic Pathways and Chemical Transformations
Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, calculate activation energies, and determine the most likely reaction pathway.
For the synthesis of benzoxazoles, DFT calculations have been used to model the reaction mechanism. For example, a computational study on the formation of benzoxazole-2-carboxylate derivatives explored various potential pathways. researchgate.net The calculations helped to understand the selectivity of the reaction and confirmed that the formation of the benzoxazole ring is the favored outcome, in agreement with experimental results. researchgate.net This predictive power allows for the optimization of reaction conditions and the rational design of new synthetic routes.
Simulation of Photophysical Phenomena
The extended π-system of this compound suggests rich photophysical and photochemical behavior. Computational simulations are essential for understanding these phenomena at a molecular level.
For instance, the structurally similar styrylbenzazoles are known to function as photoswitches, undergoing reversible isomerization between trans (E) and cis (Z) forms upon irradiation with light. diva-portal.org Theoretical calculations can model this isomerization process, identifying the key excited states involved and the potential energy surfaces that govern the reaction dynamics. Ultrafast dynamics simulations on related molecules like stilbene (B7821643) have revealed complex photochemical pathways that are highly dependent on which electronic state is excited. nih.gov Furthermore, computational methods can be used to predict and analyze other photochemical reactions, such as the photodimerization of styrylbenzoxazole derivatives, which involves the [2+2] cycloaddition of two molecules in an excited state.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular Charge Transfer (ICT) is a fundamental photophysical process that plays a crucial role in the behavior of many organic fluorophores. In molecules like this compound, ICT involves the redistribution of electron density from an electron-donating portion of the molecule to an electron-accepting portion upon photoexcitation. This process is highly dependent on the molecular structure and the surrounding environment.
Theoretical studies on analogues of this compound suggest that the benzoxazole moiety can act as an electron acceptor, while the phenylethenyl groups can serve as electron donors. Upon absorption of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In many donor-acceptor systems, the HOMO is localized on the donor moiety, and the LUMO is localized on the acceptor moiety. This spatial separation of the frontier molecular orbitals is a key indicator of a charge-transfer character in the electronic transition.
The efficiency of ICT is influenced by the electronic nature of substituents on the phenylethenyl and benzoxazole rings. Electron-donating groups on the phenylethenyl wings would be expected to enhance the donor strength, leading to a more pronounced ICT character. Conversely, electron-withdrawing groups on the benzoxazole core could increase its acceptor strength, similarly promoting ICT.
Structure Property Relationship Studies in Stilbenyl Substituted Benzoxazole Derivatives
Influence of Substitution Patterns on Electronic and Optical Features
The electronic and optical properties of stilbenyl-substituted benzoxazoles are highly sensitive to the nature and position of substituents on both the benzoxazole (B165842) core and the peripheral phenyl rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the intramolecular charge transfer (ICT) character of the molecule, thereby tuning its absorption and emission spectra.
For instance, in related 2-styrylbenzoxazole (B8653335) systems, the presence of an electron-donating dimethylamino (-N(CH3)2) group on the styryl moiety leads to a significant bathochromic (red) shift in the absorption and emission maxima. This is attributed to the enhanced push-pull electronic effect, where the benzoxazole acts as the electron-accepting moiety. Conversely, the introduction of electron-withdrawing groups, such as a nitro (-NO2) group, can also induce a red-shift, albeit through a different ICT pathway.
A hypothetical comparison of the effect of substituents on the photophysical properties of a 2-phenylethenyl-1,3-benzoxazole scaffold is presented in the interactive table below, based on general principles observed in similar dye molecules.
| Substituent at para-position of phenylethenyl group | Expected Absorption Maximum (λabs) | Expected Emission Maximum (λem) | Expected Stokes Shift | Expected Quantum Yield (ΦF) |
| -H (Unsubstituted) | ~350 nm | ~420 nm | ~70 nm | Moderate |
| -N(CH3)2 (Electron-Donating) | ~400 nm | ~500 nm | ~100 nm | High |
| -NO2 (Electron-Withdrawing) | ~380 nm | ~480 nm | ~100 nm | Low |
| -OCH3 (Electron-Donating) | ~365 nm | ~440 nm | ~75 nm | Moderate-High |
| -CN (Electron-Withdrawing) | ~370 nm | ~460 nm | ~90 nm | Low-Moderate |
Note: The data in this table is illustrative and based on established trends in dye chemistry. Actual values for specific compounds would require experimental verification.
Role of Conjugation Length and Architecture on Spectral Responses
The extent of the π-conjugated system is a dominant factor governing the spectral properties of stilbenyl benzoxazoles. An increase in the conjugation length, for example, by extending the stilbenyl unit or by incorporating additional aromatic moieties, generally results in a bathochromic shift of both the absorption and emission maxima. This is due to a decrease in the HOMO-LUMO energy gap with increasing conjugation.
In the case of 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole, the presence of two phenylethenyl arms significantly extends the π-system compared to a mono-substituted analogue. This extended conjugation is expected to result in absorption and emission at longer wavelengths, likely in the violet-blue or blue region of the electromagnetic spectrum.
The architecture of the conjugated system is also critical. A linear, coplanar arrangement of the aromatic and vinylic units facilitates efficient π-electron delocalization, leading to sharper absorption bands and higher fluorescence quantum yields. Any steric hindrance that forces the molecule to adopt a non-planar conformation will disrupt conjugation, likely resulting in a hypsochromic (blue) shift and a decrease in fluorescence efficiency. The linkage at the 2- and 6-positions of the benzoxazole core in the target molecule suggests a relatively linear and potentially planar architecture, which would be conducive to strong electronic coupling between the two stilbenyl arms through the central heterocyclic system.
The following table illustrates the general effect of increasing conjugation length on the absorption maxima of benzoxazole derivatives.
| Compound | Number of Conjugated Rings | Expected Absorption Maximum (λabs) |
| 2-Phenyl-1,3-benzoxazole | 2 | ~300 nm |
| 2-(2-Phenylethenyl)-1,3-benzoxazole | 3 | ~350 nm |
| This compound | 5 | >380 nm |
Note: This table provides a simplified representation of the trend. The actual absorption maxima can be influenced by various other factors.
Conformational Dynamics and Their Impact on Photophysical Processes
The photophysical properties of stilbenyl-substituted benzoxazoles are not solely determined by their static molecular structure but are also significantly influenced by their conformational dynamics, particularly in the excited state. The ethenyl linkage provides rotational and vibrational freedom, which can lead to non-radiative decay pathways that compete with fluorescence.
One of the key dynamic processes in such molecules is the trans-cis photoisomerization around the carbon-carbon double bond. Upon photoexcitation, the molecule can twist into a perpendicular conformation, which is often a non-emissive state that facilitates rapid internal conversion back to the ground state. This process can be a major contributor to the quenching of fluorescence, leading to low quantum yields, especially in fluid solutions at room temperature.
Furthermore, intramolecular librations, or low-frequency torsional motions of the phenyl and benzoxazole rings relative to the vinyl bridge, can also provide a mechanism for non-radiative deactivation of the excited state. The extent of these motions is dependent on factors such as temperature and the viscosity of the medium. In rigid environments, such as in a frozen solvent or a polymer matrix, these conformational motions are restricted, which often leads to a significant enhancement of the fluorescence quantum yield, a phenomenon known as rigidization-induced emission enhancement.
Therefore, while this compound is expected to be a fluorescent compound due to its extended π-system, its fluorescence efficiency in solution will be a dynamic interplay between radiative decay (fluorescence) and non-radiative decay pathways facilitated by conformational flexibility.
Emerging Applications in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) as Emitting Layers and Dopants
No studies were found that utilize 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole as either an emitting layer or a dopant in OLED devices. Consequently, there is no available data to discuss its performance in this context.
Investigation of Device Architectures and Performance Parameters
Without experimental data, it is impossible to analyze device architectures incorporating this compound. Key performance indicators such as current efficiency, power efficiency, external quantum efficiency (EQE), luminance, and Commission Internationale de l'Éclairage (CIE) coordinates for devices using This compound have not been reported.
Mechanisms of Energy Transfer and Charge Carrier Transport within Devices
The mechanisms of Förster Resonance Energy Transfer (FRET), Dexter Energy Transfer, and charge carrier (hole and electron) mobility are fundamental to OLED operation. However, the specific energy transfer pathways and charge transport characteristics of This compound within an OLED stack have not been investigated.
Non-Linear Optical (NLO) Materials for Advanced Photonics and Optoelectronics
The potential of This compound as an NLO material has not been explored in the available literature. Research into its second and third-order NLO responses, which are crucial for applications in photonics and optoelectronics, is absent.
Design Principles for Enhanced Second and Third-Order NLO Responses
General principles for enhancing NLO responses in organic molecules often involve creating push-pull systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. While the structure of This compound suggests potential NLO activity due to its conjugated system, no theoretical or experimental studies have been conducted to confirm or quantify this.
Methodologies for NLO Property Characterization (e.g., Z-scan measurement)
The Z-scan technique is a standard method for determining the sign and magnitude of nonlinear refraction and nonlinear absorption. However, no Z-scan measurements or other NLO characterization data have been published for This compound .
Fluorescent Chemosensors for Chemical Analytes
The benzoxazole (B165842) core is a well-known fluorophore used in the design of chemosensors. mdpi.comrsc.org These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). mdpi.comresearchgate.net However, the specific application of This compound as a fluorescent chemosensor for any particular chemical analyte has not been reported. There is no information on its selectivity, sensitivity, or the specific recognition mechanisms it might employ for detecting ions or neutral molecules.
Design Strategies for Selective Analyte Recognition (e.g., metal ions, specific molecules)
The design of chemosensors based on the benzoxazole framework involves the strategic integration of two key components: a signaling unit and a recognition unit. mdpi.com The fluorophoric benzoxazole core typically serves as the signaling component, whose light-emitting properties change upon analyte binding. The recognition unit is a molecular appendage chemically bonded to the fluorophore, designed to selectively bind with a target analyte, such as a specific metal ion or molecule. mdpi.com
A prevalent strategy involves creating macrocyclic structures that incorporate the benzoxazole fluorophore. For instance, a cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) unit has been synthesized. mdpi.comresearchgate.net In this design, an aliphatic tetra-amine chain is attached to the fluorophore, forming a cavity that acts as the recognition site. mdpi.comresearchgate.net This polyamine chain is designed to have a high affinity for specific metal ions, effectively sequestering them within the macrocycle. The size and nature of this binding cavity are crucial for determining the sensor's selectivity towards different analytes.
Another design approach focuses on attaching functional groups capable of specific interactions, such as hydrogen bonding, to the benzoxazole structure. The strategic placement of proton-donating groups (e.g., -OH, -NH) can facilitate recognition of anionic or neutral molecules through hydrogen bond formation. mdpi.com The selectivity of these sensors can be fine-tuned by modifying the structure of the recognition unit to create a binding environment that is sterically and electronically complementary to the target analyte.
Underlying Sensing Mechanisms (e.g., Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF))
The detection of analytes by benzoxazole-based fluorescent sensors is governed by distinct photophysical mechanisms that translate a binding event into a measurable optical signal. Two of the most significant mechanisms are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Photoinduced Electron Transfer (PET): This mechanism is often responsible for "turn-on" fluorescence sensing. In the absence of the target analyte, the fluorescence of the benzoxazole fluorophore is quenched. This quenching occurs because a nearby recognition unit, such as a polyamine chain, has a lone pair of electrons that can be transferred to the excited state of the fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state. mdpi.comresearchgate.net When the target analyte (e.g., a metal cation) binds to the recognition site, the lone pair of electrons on the amine groups becomes engaged in the coordination bond. This binding prevents the electron transfer process, thus blocking the quenching pathway. As a result, the fluorophore's normal radiative decay via fluorescence is restored, leading to a significant increase in emission intensity. mdpi.comresearchgate.net
Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is another critical mechanism, particularly for detecting metal ions. The fluorescence of many organic fluorophores, including benzoxazole derivatives, can be quenched by conformational changes or interactions with the solvent. Upon chelation with a metal ion, the ligand's structure becomes more rigid and planar. mdpi.com This increased rigidity reduces the energy lost through non-radiative vibrational motions, leading to a higher fluorescence quantum yield and a notable enhancement of the emission signal. mdpi.com
A study on a macrocyclic sensor incorporating the 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore demonstrated the interplay of these mechanisms in detecting Zn²⁺ and Cd²⁺. The sensor was found to be selective for these ions, exhibiting a significant increase in fluorescence upon binding, which was attributed to the inhibition of PET and a CHEF effect. mdpi.comresearchgate.net In contrast, paramagnetic metal ions like Cu²⁺ caused fluorescence quenching. mdpi.com
| Sensing Mechanism | Description | Effect on Fluorescence |
| Photoinduced Electron Transfer (PET) | In the free sensor, an electron-donating recognition unit quenches the fluorophore. Analyte binding inhibits this electron transfer. | Turn-on |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding increases the structural rigidity of the fluorophore-receptor complex, reducing non-radiative decay. | Enhancement |
Ligands in Catalytic Systems
The benzoxazole moiety is a valuable structural motif for designing ligands used in transition metal catalysis. The nitrogen atom within the oxazole (B20620) ring possesses a lone pair of electrons, making it an effective coordination site for metal centers. nih.govresearchgate.net When incorporated into a larger molecular framework like this compound, the benzoxazole units can act as part of a multidentate ligand system, which can stabilize transition metal complexes and influence their catalytic activity and selectivity. nih.gov
Applications in Asymmetric Catalysis
Benzoxazole-containing compounds have been successfully employed in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. While research on this compound itself in this context is not widely documented, related structures demonstrate the potential of the benzoxazole scaffold.
For example, a supramolecular organocatalyst formed from (S)-proline and 1-(2-(benzoxazole-2-yl)phenyl)-3-phenylthiourea has been shown to be highly efficient in enantioselective aldol (B89426) reactions. researchgate.net In this system, the benzoxazole-containing thiourea (B124793) derivative acts as a host that complexes with the proline catalyst. This host-guest interaction creates a well-defined chiral environment that directs the stereochemical outcome of the reaction, leading to high yields and excellent enantioselectivities (er > 87%). researchgate.net This demonstrates how the rigid structure of the benzoxazole unit can contribute to the formation of a precise catalytic pocket necessary for stereocontrol.
| Catalyst System Component | Role | Application | Reported Performance |
| 1-(2-(benzoxazole-2-yl)phenyl)-3-phenylthiourea | Host molecule, creates chiral environment | Asymmetric Aldol Reactions | High Yields (75%-86%), Enantiomeric Ratio > 87% researchgate.net |
| (S)-proline | Organocatalyst | Asymmetric Aldol Reactions | High Yields (75%-86%), Enantiomeric Ratio > 87% researchgate.net |
Coordination Chemistry with Transition Metals for Catalytic Reactions
The ability of benzoxazole derivatives to act as ligands for transition metals is fundamental to their application in catalysis. These ligands can form stable complexes with a variety of metals, including copper, zinc, cobalt, and nickel, among others. nih.govresearchgate.net The coordination typically occurs through the nitrogen atom of the oxazole ring.
In a molecule such as this compound, the two benzoxazole units are positioned at the 2- and 6-positions of a central benzene (B151609) ring. This arrangement allows the molecule to potentially act as a bidentate or tridentate "pincer" ligand, where the two nitrogen atoms and potentially a carbon atom from the central ring coordinate to a single metal center. This chelation effect leads to the formation of highly stable metallacycles, which are often key to catalytic activity. researchgate.net
Analogous structures, such as 2,6-bis(benzothiazole)-pyridine, have been shown to form well-defined complexes with metals like Cu(II) and Ag(I). nih.gov These complexes, in turn, can serve as catalysts for a range of important organic transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura), oxidation reactions, and polymerization processes. nih.gov The electronic properties and steric bulk of the phenylethenyl substituents in this compound would further modulate the electronic environment and coordination sphere of the metal center, providing a mechanism to fine-tune the reactivity and selectivity of the resulting catalyst. nih.gov
Future Research Directions and Unexplored Avenues in 2,6 Bis 2 Phenylethenyl 1,3 Benzoxazole Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Traditional synthesis of benzoxazole (B165842) derivatives often involves condensation reactions that may require harsh conditions, long reaction times, or the use of environmentally unfriendly catalysts. benthamscience.commdpi.com Future research is geared towards the adoption of green chemistry principles to overcome these limitations. nih.gov The development of novel synthetic routes for 2,6-Bis(2-phenylethenyl)-1,3-benzoxazole will likely focus on enhancing both efficiency and sustainability.
Key areas of exploration include:
Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques are known to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and bis(indolyl)methanes. nih.govnih.govnih.gov Applying these energy sources to the synthesis of this compound could offer a more energy-efficient pathway.
Catalyst Innovation: Research into novel catalytic systems is a critical avenue. The use of a Brønsted acidic ionic liquid gel, for instance, has been shown to be an efficient, reusable, and heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. acs.org Exploring similar solid acid catalysts or nanocatalysts could lead to more sustainable and scalable production methods. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Methods
| Method | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields, enhanced reaction selectivity. | Optimization of reaction parameters (temperature, time, power); solvent-free conditions. |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates and yields through acoustic cavitation; milder reaction conditions. | Study of frequency and power effects; scalability of the process. |
| Heterogeneous Catalysis | Easy catalyst separation and reusability, reduced waste, potential for continuous flow processes. | Development of novel solid acid catalysts (e.g., ionic liquid gels, zeolites). |
| One-Pot Tandem Reactions | Increased atom economy, reduced solvent usage and purification steps, improved overall efficiency. | Designing novel reaction sequences and identifying compatible catalysts. |
Exploration of Advanced Functional Materials Beyond Current Applications
The inherent photophysical properties of the this compound scaffold, characterized by its stilbene (B7821643) and benzoxazole moieties, make it a prime candidate for a range of advanced functional materials. mdpi.com While its use as a fluorescent brightener is established, future research will delve into more sophisticated applications. mdpi.comresearchgate.net
Promising areas for exploration include:
Organic Light-Emitting Diodes (OLEDs): The structural similarity to known blue emitters, such as pyrene-benzimidazole derivatives, suggests that this compound could function as a blue-emitting material in OLEDs. nih.gov Research could focus on modifying its structure to tune the emission color and improve quantum efficiency and device stability.
Photoswitches and Molecular Machines: Styrylbenzazole derivatives have been investigated as photoswitches, capable of reversible isomerization between E and Z forms upon light irradiation. diva-portal.org This opens the door to applications in optical data storage, molecular machines, and photopharmacology.
Photosensitizers: Benzoxazole-based BODIPY dyes have been successfully used as photosensitizers for radical polymerization. nih.gov This suggests that this compound could be explored for similar applications in photocurable coatings, inks, and 3D printing resins.
Sensors and Probes: The fluorescence of benzoxazole dyes can be sensitive to their local environment. rsc.org This property could be harnessed to develop chemical sensors or biological probes that signal the presence of specific analytes through a change in their fluorescent output.
Integration into Hybrid Organic-Inorganic Material Systems
The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both components, such as the processability and luminescence of organic molecules with the durability and stability of inorganic frameworks. ub.eduresearchgate.netsemanticscholar.org
Future research in this area could involve:
Sol-Gel Entrapment: A key technique is the incorporation of the benzoxazole dye into an inorganic matrix, such as silica (B1680970), using the sol-gel method. rsc.org This can lead to the production of transparent, rigid monoliths with embedded fluorescence, suitable for applications in solid-state lighting, optical filters, or robust sensor platforms. The properties of these hybrid materials are highly sensitive to the dye's concentration and the chemical environment within the silica pores. rsc.org
Covalent Integration: Moving beyond simple physical encapsulation, future work could focus on covalently linking the this compound unit to an inorganic scaffold. This could be achieved by functionalizing the molecule with reactive groups (e.g., silanes) that can participate in the inorganic polymerization process, leading to improved stability and preventing dye leaching.
Nanocomposites: Integrating the molecule with nanoparticles or other nanostructured inorganic materials could unlock novel synergistic properties for applications in areas like regenerative therapies and advanced biomaterials. ub.eduresearchgate.netdocumentsdelivered.com
Advanced Computational Design and Predictive Modeling for Tailored Material Properties
Advanced computational methods are becoming indispensable tools for accelerating the design and discovery of new materials with specific functionalities, reducing the need for extensive trial-and-error synthesis. rsc.org
For this compound, key computational approaches include:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are crucial for predicting the geometric and electronic structures, as well as the photophysical properties of benzoxazole derivatives. researchgate.netnih.gov They can be used to calculate absorption and emission spectra, determine frontier molecular orbital (HOMO-LUMO) energy gaps, and understand the nature of electronic transitions. researchgate.netnih.gov This allows for the in-silico screening of new derivatives with desired optical properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of benzoxazole derivatives with their observed activities, be it biological or material-related. tandfonline.com Such models can predict the properties of yet-to-be-synthesized compounds, guiding synthetic efforts towards molecules with enhanced performance.
In Silico ADME/Tox Prediction: For potential applications in biological systems (e.g., as fluorescent probes), computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, providing an early assessment of their biocompatibility. nih.govbenthamdirect.com
Table 2: Application of Computational Methods for Property Prediction
| Computational Method | Predicted Properties | Potential Impact on Research |
|---|---|---|
| DFT/TD-DFT | Absorption/Emission Wavelengths, HOMO-LUMO Gap, Molecular Geometry, Electronic Transitions. researchgate.netnih.gov | Rational design of molecules with tailored colors for OLEDs and sensors; understanding photoisomerization mechanisms. |
| QSAR | Correlation of molecular structure with functional properties (e.g., fluorescence quantum yield, thermal stability). tandfonline.com | Prioritization of synthetic targets with high potential for specific applications. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, DNA). benthamdirect.com | Design of targeted fluorescent probes for bio-imaging. |
| ADME/Tox Modeling | Pharmacokinetic properties (solubility, permeability) and potential toxicity. nih.govbenthamdirect.com | Early-stage safety and feasibility assessment for biomedical applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
